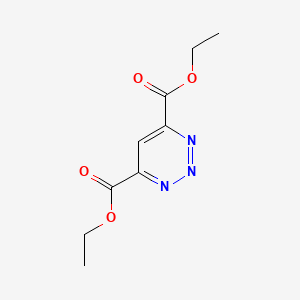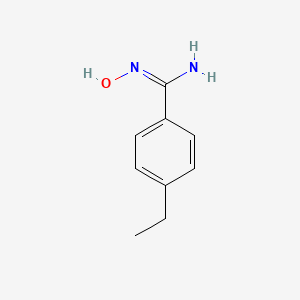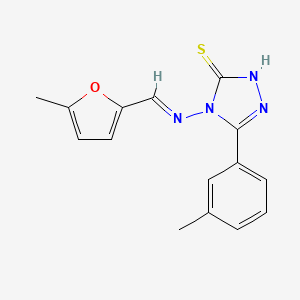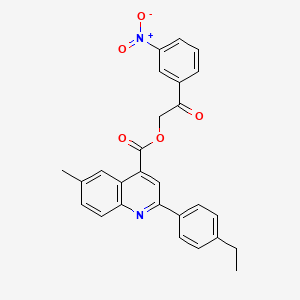
Allylamine dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylamine dihydrogen phosphate is a chemical compound with the molecular formula C3H7N · H3PO4. It is known for its antimicrobial properties and is used in various biomedical applications . This compound is recognized for its efficacy against fungal infections such as dermatophytosis and candidiasis.
Preparation Methods
The synthesis of allylamine dihydrogen phosphate typically involves the reaction of allylamine with phosphoric acid. One method involves the ammonolysis of allyl chloride, where allyl chloride reacts with ammonia in the presence of phosphoric acid catalysts to produce allylamine . The industrial production of this compound can also involve the polymerization of allylamine hydrochloride, followed by the addition of phosphoric acid .
Chemical Reactions Analysis
Allylamine dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: This compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Allylamine dihydrogen phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of allylamine dihydrogen phosphate involves its interaction with microbial cell membranes. It inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, by targeting the enzyme squalene epoxidase . This inhibition leads to the accumulation of squalene, which weakens the cell membrane and ultimately results in cell death .
Comparison with Similar Compounds
Allylamine dihydrogen phosphate can be compared with other similar compounds such as:
Polyallylamine hydrochloride: This compound is also used in biomedical applications, particularly in cell encapsulation and drug delivery.
Diammonium hydrogen phosphate: Used as a catalyst in organic synthesis and has similar applications in the production of polymeric materials.
Properties
CAS No. |
121092-93-1 |
|---|---|
Molecular Formula |
C3H10NO4P |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
phosphoric acid;prop-2-en-1-amine |
InChI |
InChI=1S/C3H7N.H3O4P/c1-2-3-4;1-5(2,3)4/h2H,1,3-4H2;(H3,1,2,3,4) |
InChI Key |
SHKWWJYVYVJJDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)

![2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12052375.png)
![3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B12052384.png)


![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)
![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B12052426.png)


![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)

